Cas no 58630-80-1 (7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one)

7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications in pharmaceutical and organic synthesis. Its unique structure, featuring a chloro and methyl substituent on the indenone core, makes it a valuable intermediate for developing bioactive compounds. The ketone functionality at the 1-position allows for further derivatization, while the chloro group enhances reactivity in cross-coupling reactions. This compound exhibits high purity and stability, ensuring consistent performance in research and industrial processes. Its well-defined molecular framework is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery. Suitable for controlled reactions, it offers synthetic flexibility in constructing complex heterocyclic systems.
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one structure
58630-80-1 structure
Product Name:7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
CAS No:58630-80-1
MF:C10H9ClO
MW:180.630861997604
MDL:MFCD09908158
CID:369546
PubChem ID:93862
Update Time:2025-06-09

7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one,7-chloro-2,3-dihydro-4-methyl-
    • 7-Chloro-4-methyl-1-indanone
    • 7-Chlor-4-methyl-hydrindon-(1)
    • 7-Chlor-4-methyl-indan-1-on
    • 7-Chlor-4-methyl-indanon-(1)
    • 7-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one
    • 7-chloro-4-methyl-indan-1-one
    • NSC25198
    • NSC-16026
    • 1H-Inden-1-one,3-dihydro-4-methyl-
    • 7-chloro-4-methyl-2,3-dihydroinden-1-one
    • AM9384
    • NSC-25198
    • NSC 16026
    • 58630-80-1
    • AKOS006312742
    • 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
    • NSC 25198
    • DTXSID8069276
    • NSC16026
    • DB-307320
    • HPAYSZZPENPMGA-UHFFFAOYSA-N
    • MDL: MFCD09908158
    • Inchi: 1S/C10H9ClO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
    • InChI Key: HPAYSZZPENPMGA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C)C2=C1C(CC2)=O

Computed Properties

  • Exact Mass: 180.03427
  • Monoisotopic Mass: 180.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.26
  • Boiling Point: 322.8°Cat760mmHg
  • Flash Point: 152.1°C
  • Refractive Index: 1.589
  • PSA: 17.07
  • LogP: 2.77730

7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>

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